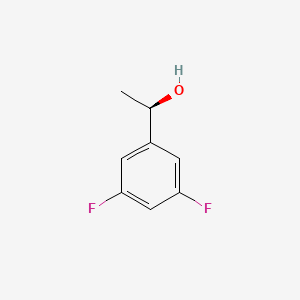

(R)-1-(3,5-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(3,5-difluorophenyl)ethanol structure and stereochemistry

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: Structure, Stereochemistry, and Synthesis

Executive Summary

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the difluorinated phenyl ring and the defined (R)-stereocenter, make it a valuable and highly sought-after building block for the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, a detailed analysis of its absolute stereochemistry based on Cahn-Ingold-Prelog (CIP) rules, expected analytical characterization data, and a detailed protocol for its efficient asymmetric synthesis via biocatalysis. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of a Chiral Building Block

In modern pharmaceutical development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure intermediates is a cornerstone of efficient and safe drug manufacturing.

This compound emerges as a key chiral intermediate in this context. The presence of the 3,5-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The secondary alcohol provides a reactive handle for further molecular elaboration. Its structural similarity to intermediates used in the synthesis of neuroprotective agents and NK-1 receptor antagonists underscores its potential as a critical component in the development of novel therapeutics.[1][2][3] This guide aims to provide the core scientific and technical information required to understand and utilize this valuable compound.

Molecular Structure and Stereochemistry

Chemical Structure and Properties

The fundamental identity of this compound is defined by its chemical formula and physical properties.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₈H₈F₂O | [4] |

| Molecular Weight | 158.14 g/mol | [4] |

| CAS Number | 209043-54-1 ((R)-isomer) | Internal |

| Appearance | Colorless to light yellow liquid/oil | Typical |

The molecule consists of a central chiral carbon atom bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,5-difluorophenyl group.

Caption: 2D representation of this compound.

Stereochemistry and Absolute Configuration

The designation of the chiral center as "(R)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This system provides an unambiguous method for defining the absolute configuration of a stereocenter.

Step-by-Step CIP Priority Assignment:

-

Identify the Chiral Center: The carbon atom bonded to the hydroxyl group is the stereocenter.

-

Identify the Four Substituents: The four groups attached to this carbon are: -OH, -C₆H₃F₂ (3,5-difluorophenyl), -CH₃, and -H.

-

Assign Priorities (1-4): Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[7]

-

Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8).

-

Priority 2: The Carbon atom of the 3,5-difluorophenyl group (-C₆H₃F₂) and the Carbon of the methyl group (-CH₃) are tied (Z=6). To break the tie, we examine the atoms they are bonded to. The phenyl carbon is bonded to other carbons, while the methyl carbon is bonded only to hydrogens. Therefore, the 3,5-difluorophenyl group has higher priority.

-

Priority 3: The Carbon atom of the methyl group (-CH₃).

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4, -H) is pointing away from the viewer (represented by a dashed bond).

-

Determine Configuration: With the molecule correctly oriented, a path is traced from Priority 1 → Priority 2 → Priority 3.

-

For this compound, this path traces a clockwise direction.

-

A clockwise direction corresponds to the (R) configuration (from the Latin Rectus for right).[8]

-

References

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3,5-Difluorophenyl)ethanol | CAS: 872181-59-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myheplus.com [myheplus.com]

A Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-difluorophenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the presence of a chiral center and the difluorinated phenyl ring, make it a valuable building block for the synthesis of complex, biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound. This guide provides an in-depth overview of its chemical identity, stereoselective synthesis, and its role as a key intermediate in medicinal chemistry.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: (1R)-1-(3,5-difluorophenyl)ethanol

-

CAS Number: 433228-88-7[1]

-

Molecular Formula: C₈H₈F₂O

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 195.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.63 ± 0.10 (Predicted) | [2] |

| Storage | Store at room temperature | [2][3] |

Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. The primary route involves the asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone. Two of the most effective methods for achieving high enantioselectivity are biocatalytic reduction and asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient method for producing enantiopure alcohols.[4] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems to catalyze the reduction of the ketone with high stereoselectivity.

The core principle of this method is the enzyme's ability to selectively deliver a hydride to one face of the carbonyl group of 3',5'-difluoroacetophenone, leading to the formation of the (R)-alcohol. Whole-cell systems, often using recombinant E. coli expressing a specific carbonyl reductase, are particularly advantageous as they contain the necessary cofactors (like NADH or NADPH) and the machinery for their regeneration.[3]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1-(3,5-DIFLUOROPHENYL)ETHANOL price,buy 1-(3,5-DIFLUOROPHENYL)ETHANOL - chemicalbook [m.chemicalbook.com]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ftb.com.hr [ftb.com.hr]

Physical and chemical properties of 1-(3,5-difluorophenyl)ethanol

An In-Depth Technical Guide to 1-(3,5-difluorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(3,5-difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and chemical research sectors. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This document details the compound's physicochemical properties, spectroscopic signature, a validated synthetic pathway, and critical safety protocols. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Core Physicochemical Properties

1-(3,5-difluorophenyl)ethanol, also known by synonyms such as 3,5-Difluorophenylmethylcarbinol, is a chiral secondary alcohol.[1] Its structure features a stereocenter at the carbinol carbon, making it a valuable building block for asymmetric synthesis. The presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences the molecule's electron density and lipophilicity, properties that are critical in medicinal chemistry.

The compound typically presents as a liquid at room temperature.[1] A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 872181-59-4 | SynQuest Labs[1] |

| Molecular Formula | C₈H₈F₂O | SynQuest Labs, ChemScene[1][2] |

| Molecular Weight | 158.15 g/mol | ChemScene, MolCore[2][3] |

| Physical State | Liquid | SynQuest Labs[1] |

| Topological Polar Surface Area | 20.23 Ų | ChemScene[2] |

| LogP (Computed) | 1.4996 | ChemScene[2] |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 1-(3,5-difluorophenyl)ethanol. The following sections describe the expected spectroscopic data based on its molecular structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton.

-

Aromatic Protons (Ar-H): Expect complex multiplets in the δ 6.5-7.5 ppm region. The protons on the difluorophenyl ring will exhibit coupling to each other and to the adjacent fluorine atoms (³JHF and ⁴JHF), leading to intricate splitting patterns.

-

Methine Proton (-CHOH): This proton, being adjacent to the electron-withdrawing oxygen, is deshielded and should appear as a quartet around δ 3.3-4.0 ppm due to coupling with the three methyl protons.[4]

-

Methyl Protons (-CH₃): These protons will appear as a doublet in the upfield region, typically δ 1.0-1.7 ppm, due to coupling with the single methine proton.[4]

-

Hydroxyl Proton (-OH): This signal is often a broad singlet with a variable chemical shift (δ 0.5-5.0 ppm) due to hydrogen bonding and exchange with trace water in the solvent.[4] Its presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

Aromatic Carbons (Ar-C): Signals will appear in the δ 110-165 ppm range. The carbons directly bonded to fluorine (C-F) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.

-

Methine Carbon (-COH): The carbon bearing the hydroxyl group is deshielded and typically resonates in the δ 50-80 ppm region.[4]

-

Methyl Carbon (-CH₃): This carbon will be found in the aliphatic region, around δ 10-30 ppm.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and 3000-3100 cm⁻¹ for the aromatic C-H bonds.

-

C-O Stretch: A strong, sharp band in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bond of the secondary alcohol.[5]

-

C-F Stretch: One or more strong absorption bands are expected in the 1100-1350 cm⁻¹ range.

-

C=C Aromatic Stretch: Several medium-intensity peaks between 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (158.15).

-

Key Fragments: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage to form the stable difluorotropylium or related benzylic cations.

Synthesis and Reactivity

A reliable method for the laboratory-scale synthesis of 1-(3,5-difluorophenyl)ethanol is the nucleophilic addition of a methyl organometallic reagent to 3,5-difluorobenzaldehyde. The Grignard reaction is a classic and effective choice.

Caption: Grignard synthesis of 1-(3,5-difluorophenyl)ethanol.

Causality: The choice of a Grignard reagent (methylmagnesium bromide) provides a highly nucleophilic methyl anion equivalent. This nucleophile readily attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water. The subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final alcohol product.

Applications in Research and Drug Development

1-(3,5-difluorophenyl)ethanol is not just a laboratory chemical; it is a strategic building block in the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1]

-

Chiral Pool Synthesis: As a chiral molecule, its enantiomerically pure forms ((R)- and (S)-1-(3,5-difluorophenyl)ethanol) are highly sought after. They serve as key intermediates in asymmetric syntheses, allowing for the construction of stereospecific drugs where only one enantiomer provides the therapeutic effect.

-

Metabolic Blocking: The fluorine atoms are a key feature. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing a difluorophenyl moiety can block metabolic pathways at that position, increasing the bioavailability and half-life of a drug.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance a drug's ability to cross cell membranes. The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, which can be used to fine-tune a molecule's binding affinity to its biological target.

Caption: General experimental workflow for 1-(3,5-difluorophenyl)ethanol.

Safety, Handling, and Storage

Proper handling of 1-(3,5-difluorophenyl)ethanol is crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard Identification:

-

Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6][7]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

Recommended Protocols:

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1] Emergency eye wash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe fumes, mists, or vapors.[1] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a cool, dry, and well-ventilated area.[9] Keep the container tightly closed when not in use.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Protocol 6.1: Synthesis via Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction: To the flask, add methylmagnesium bromide (1.1 equivalents, typically 3.0 M in ether) via syringe. Cool the flask to 0 °C using an ice bath.

-

Addition: Add the aldehyde solution dropwise from the funnel to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3,5-difluorophenyl)ethanol.

Protocol 6.2: Characterization by NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum. Use standard parameters, ensuring sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected data in Section 2.1.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemscene.com [chemscene.com]

- 3. molcore.com [molcore.com]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Synthesis of Chiral Fluorinated Benzyl Alcohols: A Technical Guide for Advancing Drug Discovery

Abstract

Chiral fluorinated benzyl alcohols are pivotal structural motifs in modern medicinal chemistry and materials science.[1][2] The strategic introduction of fluorine atoms into chiral benzylic alcohol scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability of drug candidates.[2] This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will delve into the nuances of asymmetric reduction of fluorinated ketones, enantioselective additions to fluorinated aldehydes, and the burgeoning field of biocatalysis, equipping you with the knowledge to navigate the complexities of synthesizing these crucial molecules.

Introduction: The Fluorine Advantage in Chiral Architectures

The unique electronic properties of fluorine, including its high electronegativity and small van der Waals radius, make it a powerful tool in drug design.[3][4] When incorporated into a chiral benzylic alcohol, fluorine can modulate pKa, lipophilicity, and metabolic stability, ultimately enhancing the therapeutic profile of a molecule.[2] The demand for enantiomerically pure forms of these compounds is driven by the fact that different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[5][6][7][8] Consequently, the development of robust and stereoselective synthetic methods is of paramount importance.[5][9]

This guide will navigate the three primary pathways to chiral fluorinated benzyl alcohols, providing both the "how" and the "why" behind each method.

Asymmetric Reduction of Prochiral Fluorinated Ketones: A Cornerstone Strategy

One of the most direct and widely employed methods for synthesizing chiral fluorinated benzyl alcohols is the asymmetric reduction of the corresponding prochiral fluorinated ketones.[2][10] This approach leverages a variety of catalytic systems to achieve high enantioselectivity.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones.[11][12] Chiral transition metal complexes, often featuring ruthenium or iridium, are commonly used to deliver hydride to the ketone in a stereocontrolled manner.[13][14]

Causality Behind Experimental Choices: The choice of metal, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee). The ligand's structure creates a chiral pocket around the metal center, which preferentially binds one face of the prochiral ketone, directing the hydride transfer to that face. The solvent can also play a significant role in stabilizing the transition state and influencing selectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

This protocol is adapted from an electrochemically promoted asymmetric hydrogen transfer reaction using a chiral Ru complex.[13]

Materials:

-

2,2,2-Trifluoroacetophenone

-

Chiral Ru catalyst (e.g., (S,S)-Ts-DPEN RuCl)

-

Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

-

Acetonitrile (anhydrous)

-

Electrochemical setup (potentiostat, electrodes)

Procedure:

-

In an electrochemical cell under an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone and the chiral Ru catalyst in anhydrous acetonitrile.

-

Add the formic acid/triethylamine azeotrope to the reaction mixture.

-

Apply a constant current to the system (e.g., 0.5 F mol⁻¹).

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral (R)-α-(Trifluoromethyl)benzyl alcohol.

Expected Outcome: This method has been reported to yield the product with up to 96% yield and 94% ee.[13]

Biocatalytic Reductions: The Green Chemistry Approach

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a highly selective and environmentally benign alternative for the asymmetric reduction of fluorinated ketones.[15][16][17] These biocatalysts operate under mild conditions and often exhibit exquisite enantioselectivity.[16]

Expertise in Action: The success of a biocatalytic reduction hinges on selecting the right enzyme for a given substrate. Screening a library of enzymes is often the first step. Furthermore, a cofactor regeneration system, such as using glucose and glucose dehydrogenase for NADPH, is crucial for driving the reaction to completion and making the process economically viable.[2][16]

Data Presentation: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Ru Complex | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 96 | 94 | [13] |

| Lactobacillus kefir ADH | α-Fluorinated acyl pyridine | Chiral α-fluorinated pyridyl alcohol | up to 98 | 95->99 | [15] |

| KRED1001 | 4-Cyano-3-oxobutanoate | (R)-4-Cyano-3-hydroxybutyrate | 82 | >99.5 | [16] |

Enantioselective Nucleophilic Addition to Fluorinated Aldehydes: Building Complexity

Another powerful strategy involves the enantioselective addition of organometallic reagents to prochiral fluorinated benzaldehydes. This method allows for the direct formation of the C-C bond and the chiral center in a single step.

The "Why": The success of this approach relies on the ability of a chiral catalyst or auxiliary to control the facial selectivity of the nucleophilic attack on the aldehyde carbonyl. The electronic nature of the fluorinated aromatic ring can also influence the reactivity of the aldehyde.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis.[18][19][20] Chiral secondary amines, for instance, can activate aldehydes towards nucleophilic attack through the formation of a transient enamine, enabling highly enantioselective fluorination reactions.[18][19] While this is more directly applied to α-fluorination of aldehydes, the resulting chiral α-fluoroaldehydes are key intermediates that can be reduced to the corresponding alcohols.[21]

Experimental Workflow: Organocatalytic α-Fluorination and Reduction

Caption: A two-step approach to chiral fluorinated benzyl alcohols.

Kinetic Resolution: Separating Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of fluorinated benzyl alcohols.[22][23] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme, allowing for the isolation of one enantiomer in high purity.[22][23][24]

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation.[22] One enantiomer of the racemic alcohol is acylated at a much faster rate than the other, enabling the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity.

Trustworthiness in Protocol: The efficiency of an enzymatic kinetic resolution is highly dependent on the choice of acyl donor, solvent, and enzyme. Optimizing these parameters is crucial for achieving high conversion and enantioselectivity in a reasonable timeframe.[22]

Logical Relationship: The Principle of Kinetic Resolution

Caption: Enzymatic kinetic resolution of a racemic alcohol.

Conclusion and Future Outlook

The synthesis of chiral fluorinated benzyl alcohols is a dynamic and evolving field. While asymmetric reduction of ketones remains a robust and reliable strategy, the continuous development of new catalysts and biocatalytic methods is expanding the synthetic chemist's toolbox. The future will likely see a greater emphasis on chemoenzymatic and flow chemistry approaches to further enhance the efficiency, selectivity, and sustainability of these important transformations. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon as they tackle the challenges of modern drug discovery and materials science.

References

- 1. Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 22. scielo.br [scielo.br]

- 23. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 24. Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Landscape: A Technical Guide to the Biological Activity of Substituted Chiral Phenyl Ethanols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Substituted chiral phenyl ethanols represent a privileged scaffold in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. The stereochemistry of the hydroxyl-bearing carbon atom profoundly influences the molecule's interaction with biological targets, leading to significant differences in efficacy, and toxicity between enantiomers. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted chiral phenyl ethanols, delving into their synthesis, enantioselective mechanisms of action, and the experimental protocols required for their evaluation. We will explore their roles as antimicrobial, and antitumor agents, and their potential as modulators of neurological and inflammatory pathways, offering field-proven insights for researchers in drug discovery and development.

The Significance of Chirality in Phenyl Ethanol Scaffolds

The concept of chirality is central to the biological activity of substituted phenyl ethanols. The two enantiomers of a chiral molecule, designated as (R) and (S), can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral macromolecules. The precise spatial arrangement of functional groups on the phenyl ethanol scaffold determines the efficiency and nature of its binding to these targets.

One enantiomer, the "eutomer," may fit perfectly into the binding site of a receptor, eliciting a desired therapeutic response. In contrast, the other enantiomer, the "distomer," may have a weaker affinity, no activity, or even produce undesirable or toxic effects[1]. Therefore, the synthesis and evaluation of enantiomerically pure substituted phenyl ethanols are paramount in modern drug development to optimize therapeutic outcomes and minimize adverse effects.

Synthesis and Chiral Separation: Foundational Methodologies

The generation of enantiomerically pure substituted chiral phenyl ethanols is a critical first step in investigating their biological activity. Two primary strategies are employed: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. A common approach involves the asymmetric reduction of a prochiral substituted acetophenone. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands. Biocatalysis, employing whole-cell systems or isolated enzymes like alcohol dehydrogenases, offers a green and highly selective alternative for producing enantiopure (S)- or (R)-phenyl ethanols.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method to separate a racemic mixture of phenyl ethanols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For instance, in the presence of an acyl donor, a lipase may selectively acylate the (R)-enantiomer, allowing for the subsequent separation of the acylated product from the unreacted (S)-enantiomer[2].

Below is a generalized workflow for the enzymatic kinetic resolution of a racemic substituted phenyl ethanol.

Caption: Workflow for Enzymatic Kinetic Resolution.

Diverse Biological Activities and Mechanisms of Action

Substituted chiral phenyl ethanols have been shown to exhibit a wide spectrum of biological activities. The nature and position of the substituents on the phenyl ring play a crucial role in determining the specific activity and potency of these compounds.

Antimicrobial and Antifungal Activity

Several substituted phenyl ethanol derivatives have demonstrated significant antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, can enhance its ability to partition into the lipid bilayer, leading to increased membrane fluidity and eventual cell lysis.

For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their antifungal activity against various Candida species. Aromatic biphenyl ester derivatives, in particular, were found to be more active than the reference drug fluconazole. Strikingly, the (-) isomers of these compounds were up to 500 times more active than the (+) isomers, highlighting the critical role of stereochemistry in their antifungal efficacy[3].

Table 1: Antifungal Activity of Chiral 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

| Compound | Enantiomer | Mean MIC (µg/mL) vs. C. albicans | Mean MIC (µg/mL) vs. non-albicans Candida |

| 6c | Racemate | 1.7 ± 1.4 | 1.9 ± 2.0 |

| (-)-6a | (-) isomer | - | More active than racemate |

| (-)-6b | (-) isomer | - | More active than racemate |

| Fluconazole | - | >64 | >64 |

Data adapted from reference[3].

Antitumor Activity

The potential of substituted phenyl ethanols as anticancer agents is an active area of research. Their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. The specific signaling pathways involved can vary depending on the cell type and the chemical structure of the compound.

One study investigated 6-acrylic phenethyl ester-2-pyranone derivatives and found that they exhibited potent cytotoxic activity against several tumor cell lines. The mechanism of action for the most potent compound involved the induction of apoptosis and cell cycle arrest at the G2/M phase in HeLa cells[4]. A structure-activity relationship (SAR) analysis revealed that compounds with ortho-substitution on the benzene ring displayed significantly increased cytotoxic potency[4].

References

(R)-1-(3,5-difluorophenyl)ethanol synonyms and commercial identifiers

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: A Key Chiral Building Block for Pharmaceutical Synthesis

Introduction

This compound is a chiral alcohol of significant interest to the pharmaceutical and fine chemical industries. As a precisely configured stereoisomer, it serves as a valuable chiral building block for the asymmetric synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). The presence of the difluorophenyl moiety imparts unique electronic properties and can enhance metabolic stability or binding affinity in target drug molecules. This guide provides a comprehensive overview of its chemical identity, commercial availability, synthetic routes, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

The fundamental step in utilizing any chemical building block is a precise understanding of its identity. The structural and naming conventions for this compound are detailed below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for 1-(3,5-difluorophenyl)ethanol

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(3,5-difluorophenyl)ethanol | PubChem[1] |

| Molecular Formula | C₈H₈F₂O | Finetech[2], Synquest[3] |

| Molecular Weight | 158.15 g/mol | ChemicalBook[4] |

| CAS Number | 872181-59-4, 467223-90-1 (Associated with racemate or unspecified stereochemistry) | Synquest[3], ChemicalBook[4] |

| InChI | InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | Finetech[2] |

| InChIKey | UEGDJZYKJPZJAA-UHFFFAOYSA-N | Finetech[2] |

| Canonical SMILES | CC(C1=CC(=CC(=C1)F)F)O | PubChem |

| (R)-Isomer SMILES | C--INVALID-LINK--O | PubChem |

Note: While specific CAS numbers for the (R)-enantiomer are not consistently reported across major databases, the numbers provided are commonly used for the racemic mixture.

Synonyms

The compound is known by several alternative names in commercial and scientific literature, including:

-

3,5-Difluorophenylmethylcarbinol[3]

-

(3,5-Difluorophenyl)methylcarbinol[3]

-

1-(3,5-Difluorophenyl)ethan-1-ol[3]

-

3,5-Difluoro-alpha-methylbenzyl alcohol[3]

-

Benzeneethanol, 3,5-difluoro-[5]

Physicochemical Properties

Understanding the physical properties of a reagent is critical for its effective use in experimental design, particularly for reaction setup and purification.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |

| Boiling Point | 195.6 ± 25.0 °C | ChemicalBook[4] |

| Density | 1.233 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa | 14.63 ± 0.10 | ChemicalBook[4] |

Commercial Availability

1-(3,5-difluorophenyl)ethanol is available from various chemical suppliers, typically as a racemic mixture, although enantiomerically pure forms can often be sourced or custom synthesized. Researchers should verify the stereochemical purity with the supplier before procurement.

Table 3: Selected Commercial Suppliers and Product Identifiers

| Supplier | Product Identifier | Compound Form |

| SynQuest Laboratories, Inc. | 2602-3-35 | 1-(3,5-Difluorophenyl)ethanol[3] |

| Finetech Industry Limited | FT-0676815 | 1-(3,5-Difluorophenyl)ethanol[2] |

| ChemScene | CS-0199431 | 2-(3,5-Difluorophenyl)ethanol[5] |

| American Custom Chemicals Corp. | HCH0015024 | 1-(3,5-DIFLUOROPHENYL)ETHANOL[4] |

Role and Application in Pharmaceutical Development

The primary value of this compound lies in its application as a chiral intermediate. In drug development, the three-dimensional arrangement of atoms is paramount, as biological systems (enzymes, receptors) are themselves chiral.[] Often, only one enantiomer (the eutomer) of a drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects.[]

The synthesis of single-enantiomer drugs is therefore a critical objective in modern pharmaceutical chemistry.[7][8] Chiral alcohols like this compound are foundational starting materials for achieving this.

A prominent example of a drug class where similar chiral alcohols are crucial is the neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant. The synthesis of Aprepitant relies on the key chiral intermediate (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a structurally analogous compound.[9][10] This highlights the established role of such R-configured phenyl ethanol derivatives in constructing the core stereochemistry of complex APIs.

Synthetic Methodologies

The most efficient and widely adopted method for producing enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 3',5'-difluoroacetophenone. This transformation can be achieved through both chemical catalysis and biocatalysis.

Caption: General workflow for the asymmetric synthesis of this compound.

Exemplary Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis, using enzymes like ketoreductases (KREDs), is a preferred green chemistry approach due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to many metal-based catalysts.

Objective: To synthesize this compound with high enantiomeric excess (>99% ee) from 3',5'-difluoroacetophenone using a whole-cell biocatalyst expressing a suitable ketoreductase.

Methodology:

-

Biocatalyst Preparation:

-

Cultivate a recombinant E. coli strain engineered to overexpress a ketoreductase known to exhibit (R)-selectivity on aryl ketones. Grow the cells in a suitable fermentation medium until reaching the late logarithmic phase.

-

Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0) to prepare a whole-cell catalyst suspension.

-

-

Asymmetric Reduction Reaction:

-

In a temperature-controlled reaction vessel, prepare a biphasic system to overcome the low aqueous solubility of the substrate. This system typically consists of an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0) and a water-immiscible organic co-solvent.

-

Add a co-substrate for cofactor regeneration, which is essential for the enzyme's activity. Isopropanol is a common and cost-effective choice, which is oxidized to acetone by the enzyme to regenerate the NADPH cofactor.[11]

-

Add the prepared whole-cell biocatalyst to the reaction medium.

-

Introduce the substrate, 3',5'-difluoroacetophenone, to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and the enantiomeric excess of the product.

-

Once the reaction reaches completion (typically >99% conversion), terminate the reaction by separating the cells via centrifugation.

-

Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

If necessary, purify the crude product by silica gel column chromatography to obtain the final product with high chemical purity.

-

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements (GHS):

-

Precautionary Measures:

Conclusion

This compound stands as a specialized and highly valuable chiral building block for modern pharmaceutical synthesis. Its defined stereochemistry and the presence of the difluorophenyl group make it an attractive starting point for creating novel drug candidates with potentially enhanced pharmacological profiles. A thorough understanding of its chemical properties, commercial sourcing, and efficient synthetic routes—particularly through green biocatalytic methods—is essential for researchers and scientists aiming to leverage this compound in the discovery and development of next-generation therapeutics.

References

- 1. (1R)-1-(3,5-difluoro-2-iodophenyl)ethanol | C8H7F2IO | CID 89807952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 127852-28-2 - TRC - (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | LGC Standards [lgcstandards.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 1-(3,5-DIFLUOROPHENYL)ETHANOL price,buy 1-(3,5-DIFLUOROPHENYL)ETHANOL - chemicalbook [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic preparation of (R)-1-(3,5-difluorophenyl)ethanol using ketoreductases

Application Note & Protocol

Enzymatic Preparation of (R)-1-(3,5-difluorophenyl)ethanol using Ketoreductases

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of this compound, a valuable chiral intermediate in pharmaceutical manufacturing. The protocol leverages the high stereoselectivity of ketoreductases (KREDs) to reduce the prochiral ketone, 3',5'-difluoroacetophenone. Detailed methodologies for the enzymatic reaction, cofactor regeneration, product workup, and analytical validation are presented. This application note is intended for researchers, scientists, and drug development professionals seeking to implement green and efficient biocatalytic methods for the production of enantiopure alcohols.

Introduction: The Imperative for Chiral Alcohols

Chiral secondary alcohols are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry of these intermediates often dictates the efficacy and safety of the final drug product. Traditional chemical synthesis routes for chiral alcohols can involve hazardous reagents, stoichiometric amounts of chiral auxiliaries, and often suffer from limited enantioselectivity, necessitating difficult and costly purification steps.

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and sustainable alternative.[1][2] KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional stereoselectivity, often exceeding 99% enantiomeric excess (ee).[3][4] The mild reaction conditions (aqueous media, ambient temperature, and neutral pH) and the high efficiency of these enzymes align with the principles of green chemistry, minimizing waste and environmental impact.[3]

This application note focuses on the synthesis of this compound, a key precursor for various bioactive molecules. We will detail a robust protocol utilizing a commercially available ketoreductase, coupled with an enzymatic cofactor regeneration system to ensure economic viability.

The Biocatalytic Approach: A Symphony of Enzymes

The core of this process is the stereoselective reduction of 3',5'-difluoroacetophenone by a ketoreductase. As KREDs require a stoichiometric amount of a nicotinamide cofactor (NADH or NADPH) for activity, an efficient cofactor regeneration system is paramount for a cost-effective process.[5][6] This protocol employs a "coupled-enzyme" system where a second enzyme, glucose dehydrogenase (GDH), is used to regenerate the active, reduced cofactor (NADPH) from its oxidized form (NADP+). Glucose, an inexpensive and readily available sugar, serves as the ultimate reductant in this system.[7]

The overall process can be visualized as a two-enzyme cascade:

Figure 1: Enzymatic cascade for the synthesis of this compound with cofactor regeneration.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3',5'-Difluoroacetophenone | ≥98% | Sigma-Aldrich |

| Ketoreductase (e.g., KRED-P1-B12) | Lyophilized powder | Codexis® or equivalent |

| Glucose Dehydrogenase (GDH) | Lyophilized powder | Sigma-Aldrich or equivalent |

| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | ≥95% | Sigma-Aldrich |

| D-Glucose | ACS Reagent Grade | Fisher Scientific |

| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Reagent Grade | VWR |

| Potassium Phosphate Dibasic (K₂HPO₄) | ACS Reagent Grade | VWR |

| Isopropanol | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Sodium Sulfate (anhydrous) | ACS Reagent Grade | VWR |

| This compound standard | ≥98% | Toronto Research Chemicals |

| (S)-1-(3,5-difluorophenyl)ethanol standard | ≥98% | Toronto Research Chemicals |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic reduction of 3',5'-difluoroacetophenone on a 1 mmol scale.

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water.

-

Reaction Mixture Assembly: In a 50 mL flask equipped with a magnetic stir bar, combine the following:

-

30 mL of 100 mM potassium phosphate buffer (pH 7.0)

-

288 mg D-Glucose (1.6 mmol, 1.6 equivalents)

-

5 mg NADP+

-

10 mg Ketoreductase (KRED)

-

5 mg Glucose Dehydrogenase (GDH)

-

-

Stirring and Dissolution: Stir the mixture at room temperature until all solids are dissolved.

-

Substrate Addition: Add 156.1 mg (1 mmol) of 3',5'-difluoroacetophenone to the reaction mixture. To aid in solubilization, 1.5 mL (5% v/v) of isopropanol can be added as a co-solvent.[8]

-

Reaction Incubation: Seal the flask and incubate the reaction at 30°C with gentle stirring (e.g., 200 rpm) for 24 hours.[9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (e.g., 100 µL) at different time points (e.g., 2, 4, 8, 24 hours). Each aliquot should be quenched by adding an equal volume of ethyl acetate, vortexed, and the organic layer analyzed by TLC or GC.

Protocol 2: Product Workup and Isolation

-

Extraction: After 24 hours, or upon reaction completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Organic Layer Combination: Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Analytical Characterization

The enantiomeric excess (ee) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase.

-

HPLC System and Column:

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and the racemic standard. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the following formula:

-

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Expected Results and Data Presentation

The described protocol is expected to yield this compound with high conversion and excellent enantioselectivity.

| Parameter | Expected Value |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >99% (R) |

| Isolated Yield | 85-95% |

Workflow Visualization

The overall experimental workflow can be summarized as follows:

Figure 2: Overall experimental workflow from preparation to analysis.

Conclusion

The enzymatic synthesis of this compound using ketoreductases offers a highly efficient, stereoselective, and environmentally friendly alternative to traditional chemical methods. The protocol detailed in this application note provides a reliable and scalable method for producing this valuable chiral intermediate. By leveraging the power of biocatalysis, researchers and drug development professionals can streamline the synthesis of enantiopure compounds, accelerating the drug discovery and development pipeline.

References

- 1. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 5. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for (R)-1-(3,5-difluorophenyl)ethanol in the Pharmaceutical Industry

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its pharmacological and toxicological profile. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of the pharmaceutical industry.[1]

Within the vast toolkit of medicinal chemistry, chiral fluorinated building blocks have emerged as particularly valuable synthons. The incorporation of fluorine atoms into a drug candidate can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to its biological target. (R)-1-(3,5-difluorophenyl)ethanol, a chiral secondary alcohol, embodies these desirable characteristics. Its difluorinated phenyl ring offers a unique electronic signature while the chiral hydroxyl group provides a versatile handle for the stereoselective construction of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its primary application as a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs with significant therapeutic potential. Detailed, field-proven protocols for its synthesis and subsequent chemical transformations, along with robust analytical methods for quality control, are presented to empower your research and development endeavors.

Core Application: A Key Intermediate for Neurokinin-1 (NK-1) Receptor Antagonists

This compound is a critical precursor for the synthesis of a class of potent and selective neurokinin-1 (NK-1) receptor antagonists. These antagonists have demonstrated therapeutic efficacy in treating chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and are being investigated for other conditions such as depression and anxiety.[2][3]

The structural analogue, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a well-documented key intermediate in the synthesis of Aprepitant , a marketed NK-1 receptor antagonist.[4][5][6] The synthetic strategies employed for Aprepitant serve as an excellent blueprint for the utilization of this compound to create novel analogues with potentially improved pharmacokinetic or pharmacodynamic profiles. The substitution of trifluoromethyl groups with fluorine atoms can alter the lipophilicity and metabolic fate of the final drug molecule.

The core transformation involves the coupling of the chiral alcohol with a suitably functionalized morpholine derivative to form a key ether linkage. This is a pivotal step that establishes one of the stereocenters of the final API.

Synthetic Pathways and Protocols

Asymmetric Synthesis of this compound

The enantiomeric purity of the starting material is crucial for the stereochemical integrity of the final API. Asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone, is the most common and efficient method to produce this compound with high enantiomeric excess (e.e.). Biocatalysis, employing whole-cell systems or isolated enzymes (ketoreductases), offers a green and highly selective approach.

This protocol is adapted from established procedures for the asymmetric reduction of similar ketones.

Materials:

-

3',5'-Difluoroacetophenone

-

Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Bioreduction: Resuspend the cell pellet in phosphate buffer to a specific optical density (e.g., OD600 = 20). To this cell suspension, add glucose to a final concentration of 50 mM.

-

Substrate Addition: Add 3',5'-difluoroacetophenone to the reaction mixture. The optimal substrate concentration should be determined empirically but a starting point of 10-20 mM is recommended.

-

Reaction: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

-

Work-up: Once the reaction has reached completion (typically 24-48 hours), centrifuge the mixture to pellet the cells.

-

Extraction: Extract the supernatant with an equal volume of ethyl acetate three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography if necessary.

Expected Outcome: High conversion (>95%) and high enantiomeric excess (>99% e.e.) of this compound.

Diagram 1: Asymmetric Synthesis Workflow

A schematic of the biocatalytic synthesis of this compound.

Synthesis of the Morpholine Ether Intermediate

The hydroxyl group of this compound is a nucleophile that can be used to form an ether linkage with a suitable electrophile. In the context of NK-1 receptor antagonist synthesis, this typically involves a reaction with a functionalized morpholine derivative. The Williamson ether synthesis and the Mitsunobu reaction are two common strategies to achieve this transformation.

This protocol describes the O-alkylation of the chiral alcohol with a hypothetical electrophilic morpholine derivative.

Materials:

-

This compound

-

A suitable electrophilic morpholine derivative (e.g., a mesylate or tosylate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.

-

Alkoxide Formation: Cool the suspension to 0°C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the resulting alkoxide solution back to 0°C. Add a solution of the electrophilic morpholine derivative (1.1 equivalents) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired morpholine ether.

Causality behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and potential side reactions.

-

Sodium Hydride: A strong base is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide.

-

Anhydrous THF: The solvent must be free of water to prevent quenching of the sodium hydride and the alkoxide intermediate.

Diagram 2: Williamson Ether Synthesis Pathway

Formation of the morpholine ether via Williamson synthesis.

The Mitsunobu reaction is a powerful method for forming ethers with inversion of stereochemistry at the alcohol center.[7][8] This is particularly useful if the desired stereochemistry of the ether is opposite to that of the starting alcohol.

Materials:

-

This compound

-

A nucleophilic morpholine derivative (e.g., a hydroxyl-morpholine)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent), the nucleophilic morpholine derivative (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. An exothermic reaction may be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Causality behind Experimental Choices:

-

PPh3 and DIAD/DEAD: These reagents form a phosphonium salt in situ, which activates the hydroxyl group of the alcohol, turning it into a good leaving group.

-

Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of the stereocenter at the alcohol carbon.

Quality Control and Analytical Protocols

Ensuring the chemical and enantiomeric purity of this compound and its derivatives is critical for pharmaceutical applications.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective for this class of compounds.

Typical HPLC Method Parameters:

| Parameter | Recommended Conditions |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the chiral HPLC system.

-

Data Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Method Validation:

-

The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

Inject a racemic standard to confirm the separation of the two enantiomers and to determine their elution order.

Diagram 3: Analytical Workflow for Quality Control

A streamlined process for determining the enantiomeric excess.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons. The methine proton typically appears as a quartet coupled to the methyl protons, and its chemical shift is in the range of 4.8-5.0 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift is concentration-dependent.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbinol carbon (CH-OH) will resonate in the region of 65-75 ppm.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ and C-O stretching absorption around 1050-1150 cm⁻¹.[11]

Conclusion

This compound is a highly valuable and versatile chiral building block for the pharmaceutical industry. Its primary application lies in the stereoselective synthesis of neurokinin-1 (NK-1) receptor antagonists, a clinically important class of drugs. The protocols and analytical methods detailed in these application notes provide a robust framework for the synthesis, functionalization, and quality control of this key intermediate. By leveraging these methodologies, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics.

References

- 1. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 2. Neurokinin-1 receptor antagonists: a comprehensive patent survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aprepitant [cjph.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. uma.es [uma.es]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes & Protocols for the Large-Scale Production and Purification of Enantiopure (R)-1-(3,5-Difluorophenyl)ethanol

Introduction: The Significance of Enantiopure (R)-1-(3,5-Difluorophenyl)ethanol

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these intermediates often dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This compound is a key chiral intermediate used in the synthesis of various therapeutic agents. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of the target molecule. Consequently, robust and scalable methods for the production of the enantiopure (R)-isomer are of significant interest to the pharmaceutical industry.

This guide provides a comprehensive overview of a scalable biocatalytic approach for the synthesis of this compound with high enantiomeric excess (e.e.) and chemical purity. We will delve into the rationale behind the chosen enzymatic strategy, provide detailed protocols for both the synthesis and purification, and discuss the analytical methodologies required for quality control.

Strategic Approach: Biocatalytic Asymmetric Reduction

For the large-scale synthesis of enantiopure alcohols, biocatalytic asymmetric reduction of the corresponding prochiral ketone, 3',5'-difluoroacetophenone, presents a "green" and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity and under mild reaction conditions.[1]

The core of our proposed strategy is the use of a ketoreductase that exhibits high selectivity for the (R)-enantiomer of 1-(3,5-difluorophenyl)ethanol. To make the process economically viable on a large scale, a cofactor regeneration system is essential. KREDs typically utilize nicotinamide adenine dinucleotide phosphate (NADPH) as the reducing cofactor. The stoichiometric use of NADPH is prohibitively expensive. Therefore, a substrate-coupled cofactor regeneration system, using a cheap, sacrificial alcohol like isopropanol, is employed.

Part 1: Large-Scale Production via KRED-Catalyzed Asymmetric Reduction

This section outlines the protocol for the enzymatic reduction of 3',5'-difluoroacetophenone to this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| 3',5'-Difluoroacetophenone | ≥98% | Commercially Available |

| Ketoreductase (KRED) | Screening kit or specific enzyme | Commercially Available |

| NADP+ (Nicotinamide adenine dinucleotide phosphate) | ≥95% | Commercially Available |

| Isopropanol (IPA) | ACS Grade | Commercially Available |

| Potassium Phosphate Buffer (pH 7.0) | Molecular Biology Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Experimental Workflow: Asymmetric Reduction

Caption: Workflow for KRED-catalyzed asymmetric reduction.

Detailed Protocol: Asymmetric Reduction

-

Reaction Setup:

-

In a temperature-controlled reactor, prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

To the buffer, add NADP+ to a final concentration of 1 mM.

-

Add the selected ketoreductase (e.g., from a commercial screening kit, following manufacturer's recommendations for enzyme loading). Stir gently until the enzyme and cofactor are fully dissolved.

-

-

Substrate Addition and Reaction:

-

Add 3',5'-difluoroacetophenone to the reaction mixture. The substrate concentration can be optimized, but a starting point of 50-100 g/L is recommended.

-

Add isopropanol as the co-substrate for cofactor regeneration, typically at a concentration of 10-20% (v/v).

-

Maintain the reaction temperature at 30°C with gentle agitation to ensure adequate mixing.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.

-

Analyze the aliquots by chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product (see Section 3 for analytical methods).

-

The reaction is typically complete within 12-24 hours, with >99% conversion and >99% e.e.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Expected Results

| Parameter | Expected Value |

| Substrate Loading | 50-100 g/L |

| Conversion | >99% |

| Enantiomeric Excess (e.e.) | >99% |

| Isolated Yield (crude) | 90-95% |

Part 2: Purification of Enantiopure this compound